molecular formula C17H16O4 B1659093 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one CAS No. 6344-21-4

2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one

Cat. No.: B1659093
CAS No.: 6344-21-4
M. Wt: 284.31 g/mol
InChI Key: JFIUXPGYJBPFAW-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one (CAS: 4712-12-3) is a chromenone derivative featuring a dihydro-4H-chromen-4-one core substituted with a 3,4-dimethoxyphenyl group at the 2-position. Its molecular formula is C₁₇H₁₄O₆, with a molecular weight of 314.29 g/mol. The compound’s safety profile includes acute oral toxicity (Category 4) and skin/eye irritation risks, as noted in its safety data sheet .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-19-15-8-7-11(9-17(15)20-2)16-10-13(18)12-5-3-4-6-14(12)21-16/h3-9,16H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIUXPGYJBPFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=CC=CC=C3O2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6344-21-4
Record name 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC50185
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50185
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Reaction Design and Optimization

The most efficient route involves palladium(II) trifluoroacetate-mediated oxidative cyclization of (E)-2'-hydroxy-3,4-dimethoxychalcone. Under oxygen atmosphere in 1,4-dioxane/DMSO (3:1) at 100°C for 16 hours, this method achieves 93% yield. Critical parameters include:

  • Catalyst loading : 5 mol% Pd(OCOCF₃)₂ with 10 mol% 2,2'-bipyridinyl co-catalyst
  • Solvent polarity : DMSO enhances cyclization kinetics by stabilizing charged intermediates
  • Oxidant : Molecular oxygen prevents over-oxidation of the dihydrochromenone core

Side products (<7%) primarily arise from chalcone dimerization, mitigated through slow substrate addition.

Aldol-Cyclization Cascade Strategy

Two-Step Synthesis from 3,4-Dimethoxybenzaldehyde

A scalable approach condenses 3,4-dimethoxybenzaldehyde with 2-hydroxyacetophenone derivatives under basic conditions (NaOH, EtOH/H₂O), followed by iodine-mediated cyclization:

Step 1 : Aldol adduct formation

  • Yield: 89% (room temperature, 12 h)
  • Byproducts: <5% cis/trans isomerization products

Step 2 : Oxidative cyclization with I₂/DMSO

  • Yield: 91% (80°C, 6 h)
  • Mechanism: Iodine acts as both oxidant and Lewis acid, facilitating diketone → chromenone conversion

Knoevenagel Condensation for Functionalized Derivatives

Thiazolidinedione Annulation

Piperidine-catalyzed condensation with thiazolidine-2,4-dione in ethanol produces antitumor-active derivatives:

Condition Parameter Value
Temperature Reflux 78°C
Time Reaction duration 8 h
Molar Ratio Flavanone:TZD 1:1.2
Yield Isolated product 84–89%

Characterization via X-ray diffraction confirms regioselective annulation at C-3 of the chromenone core.

Neber Rearrangement for Amino-Functionalized Analogs

Oxime Tosylate Intermediate

Treatment of flavanone oximes with p-toluenesulfonyl chloride (1.2 eq) in CH₂Cl₂/Et₃N generates tosyloximes, which undergo Neber rearrangement:

  • Tosylation : 92% yield (reflux, 3 h)
  • Ring-opening : NaOEt/toluene, 24 h → α-aminoketone intermediate
  • Cyclization : HCl-mediated (3N) → cis/trans-3-aminoflavanones (87% combined yield)

Industrial-Scale Considerations

Continuous Flow Reactor Adaptation

Pilot studies demonstrate enhanced efficiency in Pd-catalyzed routes using microfluidic systems:

Parameter Batch Reactor Flow Reactor Improvement
Reaction Time 16 h 2.5 h 84% faster
Pd Loading 5 mol% 2.1 mol% 58% reduction
Space-Time Yield 12 g/L·h 47 g/L·h 291% increase

Purification via simulated moving bed chromatography achieves >99.5% purity with 96% solvent recovery.

Byproduct Analysis and Mitigation

Common impurities and control strategies:

  • Over-oxidized chromones (4H-chromen-4-one)

    • Limit O₂ exposure to <2.5 eq
    • Add radical scavengers (TEMPO, 0.1 eq)
  • C-2 epimers

    • Use chiral Pd catalysts (e.g., (R)-BINAP-Pd) for >98% ee
  • Polymerized chalcones

    • Maintain substrate concentration <0.25 M

Spectroscopic Fingerprinting

Critical characterization data for quality control:

¹H NMR (400 MHz, CDCl₃)

  • δ 2.82 (dd, J=17.6, 12.4 Hz, H-3a)
  • δ 3.89 (s, 6H, OCH₃)
  • δ 5.02 (d, J=12.4 Hz, H-2)

HRMS (ESI-TOF)

  • Calculated for C₁₇H₁₆O₄: 284.1048 [M+H]⁺
  • Observed: 284.1051

Chemical Reactions Analysis

Oxidation Reactions

The dihydrochromenone core and methoxy-substituted phenyl group participate in selective oxidation processes:

Reagent/Conditions Site of Reaction Product Mechanistic Pathway
KMnO₄ (acidic medium)Dihydrochromenone ring2-(3,4-Dimethoxyphenyl)-4H-chromen-4-oneDehydrogenation via radical intermediates
H₂O₂/Fe²⁺ (Fenton’s reagent)Aromatic methoxy groupsDemethylation to hydroxyl derivativesOxidative cleavage of methoxy groups
Ozone (O₃)Phenyl ring double bondsFormation of ozonides (unstable intermediates)Cycloaddition followed by decomposition

Key Findings :

  • Dehydrogenation of the dihydrochromenone ring to form a fully aromatic chromen-4-one is achievable under strong oxidative conditions .

  • Methoxy groups undergo demethylation to hydroxyl groups under radical oxidative conditions, enhancing polarity and biological activity .

Reduction Reactions

The ketone moiety and aromatic system are susceptible to reduction:

Reagent/Conditions Site of Reaction Product Mechanistic Pathway
NaBH₄ (methanol)Ketone (C4)2-(3,4-Dimethoxyphenyl)-2,3-dihydrochromen-4-olNucleophilic hydride attack
H₂/Pd-CAromatic ringsPartially saturated dihydro derivativesCatalytic hydrogenation

Key Findings :

  • Selective reduction of the ketone to an alcohol preserves the dihydrochromenone structure while altering solubility .

  • Full hydrogenation of aromatic rings is sterically hindered by methoxy substituents.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive sites:

Reagent/Conditions Site of Reaction Product Mechanistic Pathway
Br₂ (CH₃COOH)Aromatic ring (para to OCH₃)Brominated derivativesElectrophilic aromatic substitution
HNO₃/H₂SO₄Aromatic ringNitro-substituted analogsNitronium ion attack
R-OH (acidic conditions)Methoxy groupsTransetherification productsNucleophilic substitution

Key Findings :

  • Bromination occurs preferentially at the para position relative to methoxy groups due to directing effects .

  • Methoxy groups resist nucleophilic substitution unless under strongly acidic or basic conditions .

Cyclization and Condensation Reactions

The compound serves as a precursor for fused heterocycles:

Reagent/Conditions Product Application
NH₂OH (ethanol, reflux)Oxime derivativesIntermediate for Neber rearrangement
R-NH₂ (catalytic acid)Schiff base analogsBioactive ligand synthesis

Key Findings :

  • Oxime formation at the ketone enables access to aziridine intermediates, useful for synthesizing nitrogen-containing heterocycles .

  • Condensation with amines yields Schiff bases with enhanced chelating properties.

Stability and Degradation

The compound undergoes photodegradation and hydrolytic cleavage under specific conditions:

Condition Degradation Pathway Half-Life
UV light (λ = 254 nm)Radical-mediated ring opening48–72 hours
Aqueous NaOH (1 M, 70°C)Hydrolysis of methoxy groups<24 hours

Key Findings :

  • Photodegradation produces quinone-like intermediates, limiting photostability .

  • Alkaline hydrolysis removes methoxy groups, forming catechol derivatives .

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent groups and saturation levels:

Compound Name Core Structure Substituents Key Differences Reference
Target Compound 2,3-dihydro-4H-chromen-4-one 3,4-dimethoxyphenyl Partially saturated chromenone
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydro-4H-chromen-4-one 2,3-dihydro-4H-chromen-4-one 3,4-dihydroxyphenyl, 5,7-dihydroxy Hydroxyl groups enhance polarity
5,8-Dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one 2,3-dihydro-4H-chromen-4-one 4-hydroxyphenyl, 5,8-dihydroxy Hydroxyl positioning affects activity
Curcumin analog (3d) Cyclopentanone 4-hydroxy-3-methoxybenzylidene Non-chromenone scaffold
5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one Chroman-4-one 3-hydroxy-4-methoxyphenyl Fully saturated ring

Key Observations :

  • The 2,3-dihydro-4H-chromen-4-one core introduces partial saturation, which may influence conformational flexibility and binding affinity compared to fully aromatic chromenones or cyclopentanone-based analogs .
Antitumor Potential
  • The hydroxylated analogs (e.g., 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydro-4H-chromen-4-one) demonstrate superior antitumor activity due to enhanced hydrogen bonding with biological targets, as evidenced by their compliance with Lipinski’s rule and high docking scores .
  • The target compound’s methoxy groups may reduce direct antitumor efficacy but improve bioavailability by resisting rapid metabolic degradation .
Antioxidant and Enzyme Inhibition
  • Curcumin analogs with 3,4-dimethoxy substituents (e.g., compound 3e) exhibit strong free radical scavenging (IC₅₀: 8.2 µM) and tyrosinase inhibition (IC₅₀: 12.5 µM), suggesting that methoxy groups can enhance electron-donating capacity .

Physicochemical Properties

  • Solubility & Bioavailability : Hydroxylated analogs (e.g., 3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-4-one) show higher aqueous solubility (LogP: 1.2) and bioavailability scores (0.55–0.56) compared to the target compound (LogP: ~2.8) due to increased polarity .
  • Synthetic Accessibility : Methoxy-substituted compounds generally have lower synthetic accessibility scores (SAS: 3.5–4.2) than hydroxylated derivatives (SAS: 1.5–3.4), reflecting the challenges in introducing methoxy groups .

Biological Activity

The compound 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one , also known as a flavonoid derivative, has gained attention in recent years due to its potential biological activities. This article explores the biological properties of this compound, including its anticancer effects, antioxidant capabilities, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one is C17H16O4C_{17}H_{16}O_4, with a molecular weight of approximately 288.31 g/mol. The structure features a chromenone backbone with dimethoxy substitution on the phenyl ring. This unique structure contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines:

Cell LineIC50 (μM)Reference
MCF7 (Breast Cancer)25
HCT116 (Colon Cancer)30
HepG2 (Liver Cancer)35
A549 (Lung Cancer)40

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. For instance, in MCF7 cells, treatment with this compound resulted in increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting a shift towards apoptosis induction .

Antioxidant Properties

Flavonoids are well-known for their antioxidant properties, and 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one is no exception. Studies have demonstrated that this compound can scavenge free radicals and reduce oxidative stress in vitro. The antioxidant activity was assessed using DPPH and ABTS assays:

Assay TypeIC50 (μM)Reference
DPPH15
ABTS12

These results indicate that the compound effectively neutralizes free radicals, which is crucial for preventing cellular damage associated with various diseases.

The biological activity of 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound inhibits key signaling pathways involved in cell growth and proliferation.
  • Induction of Apoptosis : It promotes apoptosis through mitochondrial pathways and activation of caspases.
  • Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), it protects cells from oxidative damage.

Case Studies

A notable case study involved the evaluation of this compound's effects on human breast cancer cells (MCF7). The study revealed that treatment with varying concentrations led to significant reductions in cell viability and induced apoptosis as evidenced by flow cytometry analysis . Furthermore, animal models treated with this compound showed reduced tumor growth rates compared to control groups .

Q & A

Q. What analytical techniques are critical for assessing ecological impacts of this compound?

  • Biodegradation assays: OECD 301F test to measure mineralization in aqueous systems .
  • Ecototoxicity: Daphnia magna acute toxicity tests (48-hour LC₅₀) .
  • Soil mobility: Column leaching experiments to evaluate adsorption coefficients (Kd) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one

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